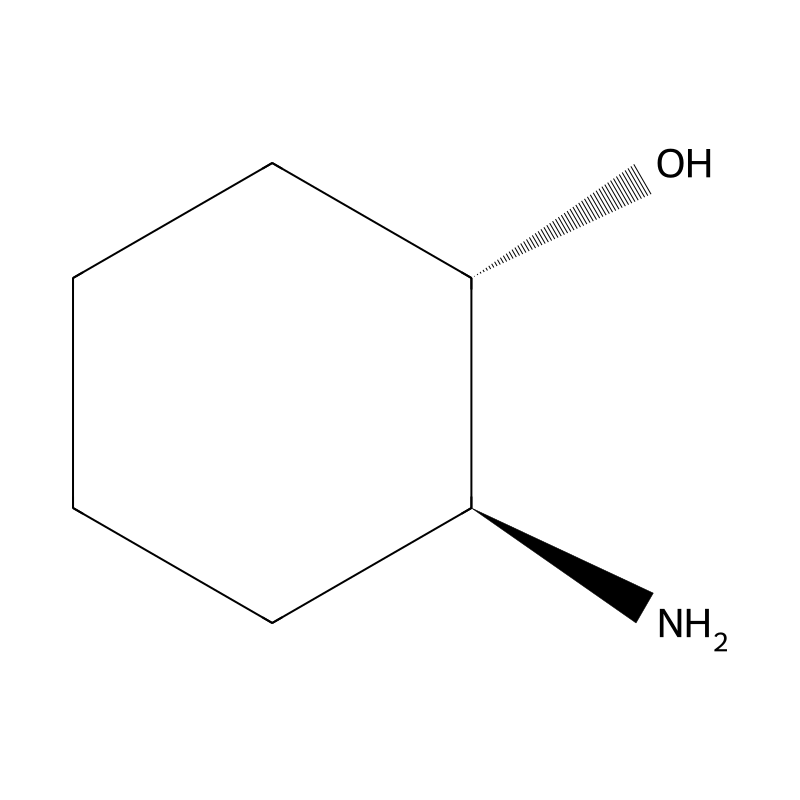

(1R,2S)-2-aminocyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(1R,2S)-2-aminocyclohexanol (CAS 931-15-7) is an enantiopure β-amino alcohol characterized by a rigid cyclohexane ring with cis-oriented amino and hydroxyl groups. In industrial and advanced laboratory procurement, it is primarily sourced as a chiral auxiliary, a resolving agent, and a direct precursor for chiral ligands such as oxazolines and thioureas. Unlike flexible acyclic amino alcohols, this compound provides a locked axial-equatorial conformational bias stabilized by strong intramolecular hydrogen bonding. Its precise stereochemistry (1R,2S) makes it a structural prerequisite for asymmetric synthesis workflows, where spatial pre-organization is required to achieve high enantiomeric excess in downstream active pharmaceutical ingredients (APIs) [1].

Research Fit

Chiral pool synthesis and asymmetric catalysis requiring cis β-amino alcohol configuration

Selective N-monoalkylation enabled by intramolecular hydrogen bonding

Stable cis-conformation across pH range; supports rigid chiral scaffold design

Substituting (1R,2S)-2-aminocyclohexanol with its trans-isomer (e.g., (1R,2R)) or acyclic β-amino alcohols fundamentally disrupts synthetic workflows and catalytic performance. The trans-isomer adopts a diequatorial conformation that physically separates the amino and hydroxyl groups on opposite faces of the ring, destroying the intramolecular hydrogen bond and preventing direct cyclization into oxazoline ligands without a hazardous, multi-step inversion process. Furthermore, acyclic substitutes lack the rigid carbocyclic backbone necessary to restrict transition-state geometries in asymmetric catalysis, leading to severe drops in enantioselectivity. For procurement teams, failing to specify the (1R,2S) cis-isomer results in increased purification burdens, lower yields of monoalkylated intermediates, and the failure of downstream stereoselective transformations [1].

Substitution Risk

Cyclization Efficiency for Chiral Ligands

The cis-configuration of (1R,2S)-2-aminocyclohexanol places the nucleophilic -NH2 and -OH groups on the same face of the cyclohexane ring, geometrically pre-organizing the molecule for cyclization into chiral oxazoline and oxazolidine ligands. In contrast, trans-2-aminocyclohexanol cannot undergo direct cyclization to these five-membered rings without a prior stereochemical inversion step, typically requiring hazardous reagents like thionyl chloride to achieve the necessary cis-geometry. This structural pre-organization allows the (1R,2S) isomer to bypass inversion, directly yielding the target ligands [1].

| Evidence Dimension | Direct cyclization to oxazoline/oxazolidine |

| Target Compound Data | (1R,2S)-2-aminocyclohexanol: Direct cyclization enabled by cis-geometry |

| Comparator Or Baseline | trans-2-aminocyclohexanol: Requires multi-step inversion (e.g., SOCl2) prior to cyclization |

| Quantified Difference | Eliminates 1-2 synthetic steps and avoids hazardous inversion reagents |

| Conditions | Standard ligand synthesis workflows |

Procuring the exact (1R,2S) isomer bypasses costly and hazardous inversion steps, drastically streamlining the commercial manufacturing of chiral ligands.

Regioselective N-Alkylation

The strong intramolecular hydrogen bonding inherent to the cis-(1R,2S) configuration creates a specific steric and electronic environment that favors N-monoalkylation over over-alkylation. When subjected to standard alkylating agents, (1R,2S)-2-aminocyclohexanol predominantly yields the monoalkylated secondary amine. Conversely, the trans-(1R,2R) isomer, which lacks this stabilizing intramolecular hydrogen bond and adopts a diequatorial conformation, is significantly more prone to forming unwanted N,N-dialkylated byproducts [1].

| Evidence Dimension | Selectivity for N-monoalkylation |

| Target Compound Data | (1R,2S)-cis isomer: N-monoalkylation selectivity driven by H-bond stabilized spatial constraints |

| Comparator Or Baseline | trans isomers: Prone to N,N-dialkylation mixtures |

| Quantified Difference | Significant reduction in over-alkylation byproducts |

| Conditions | Standard alkylation with small alkyl halides |

High N-monoalkylation selectivity reduces the need for complex chromatographic purification, improving overall throughput in intermediate scale-up.

Enantioselectivity in Asymmetric Transfer Hydrogenation

Catalysts and thiourea derivatives synthesized from (1R,2S)-2-aminocyclohexanol leverage the rigid cyclohexane backbone to tightly lock transition states during asymmetric catalysis. In benchmark asymmetric transfer hydrogenations and Michael additions, derivatives of this specific isomer routinely achieve enantiomeric excesses (ee) of 95% to >99%. Acyclic β-amino alcohols, which possess excessive conformational flexibility, fail to provide the same degree of steric shielding, resulting in markedly lower optical purity in the final products [1].

| Evidence Dimension | Enantiomeric excess (ee) in benchmark asymmetric reactions |

| Target Compound Data | (1R,2S)-derived catalysts: 95% to >99% ee |

| Comparator Or Baseline | Acyclic amino alcohol derivatives: Highly variable, typically <85% ee |

| Quantified Difference | Consistent >10-15% improvement in ee |

| Conditions | Asymmetric transfer hydrogenation / conjugate additions |

Achieving >99% ee is critical for API manufacturing, making this rigid chiral scaffold a mandatory choice over flexible alternatives.

Chiral Oxazoline and Salen Ligand Precursor

Directly utilizes the cis-geometry to synthesize bidentate ligands for transition-metal-catalyzed asymmetric reactions without requiring stereochemical inversion [1].

Chiral Auxiliary in API Manufacturing

Acts as a chiral directing group in the synthesis of enantiopure pharmaceutical intermediates, where its rigid structure provides the necessary stereocontrol to meet >99% ee targets [3].

Bifunctional Organocatalyst Synthesis

Serves as the core scaffold for chiral thiourea and squaramide organocatalysts, where the (1R,2S) configuration aligns hydrogen-bond donors for substrate activation [3].

Resolving Agent for Racemic Mixtures

Employed in the optical resolution of chiral acids, where its defined stereochemistry and predictable crystallization behavior enable the efficient separation of enantiomers[2].

Application Fit Matrix

References

- [1] Canadian Journal of Chemistry, Reaction of trans-2-Acylaminocyclanols with Thionyl Chloride, 1968.

- [2] Journal of the American Chemical Society, Rapid Optical Determination of Enantiomeric Excess and Diastereomeric Excess Using Dynamic-Covalent Assemblies, 2019.

- [3] Chemical Communications, Asymmetric Michael addition catalyzed by primary amine-thiourea derivatives, 2012.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6982-39-4

Explore Compound Types